Cas no 20601-22-3 (2-Bromo-1-methylnaphthalene)

2-Bromo-1-methylnaphthalene is a brominated naphthalene derivative with the molecular formula C11H9Br. This compound features a bromine atom at the 2-position and a methyl group at the 1-position of the naphthalene ring, making it a valuable intermediate in organic synthesis. Its high purity and stability under standard conditions ensure reliable performance in cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings, where it serves as an effective electrophilic partner. The electron-withdrawing effect of the bromine enhances reactivity, while the methyl group provides steric control for regioselective transformations. It is particularly useful in pharmaceutical and materials science research for constructing complex polycyclic aromatic frameworks. The compound's well-defined structure and consistent quality make it a preferred choice for precise synthetic applications.
2-Bromo-1-methylnaphthalene structure
2-Bromo-1-methylnaphthalene structure
Product Name:2-Bromo-1-methylnaphthalene
CAS No:20601-22-3
MF:C11H9Br
MW:221.093162298203
MDL:MFCD10000779
CID:877566
PubChem ID:12433511
Update Time:2025-07-02

2-Bromo-1-methylnaphthalene Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-1-methylnaphthalene
    • 1-methyl-2-bromonaphthalene
    • 2-Brom-1-methyl-naphthalin
    • 2-bromo-1-methyl-naphthalene
    • 2-bromo-methyl naphthalene
    • 2-bromo-methyl-napthalene
    • SY163195
    • DB-066257
    • CS-0209872
    • BS-2034
    • D92938
    • 20601-22-3
    • EN300-193356
    • Z1269169594
    • DTXSID10498116
    • Naphthalene, 2-bromo-1-methyl-
    • MFCD10000779
    • beta-bromo methyl naphthalene
    • AKOS015991278
    • SCHEMBL1941906
    • MDL: MFCD10000779
    • Inchi: 1S/C11H9Br/c1-8-10-5-3-2-4-9(10)6-7-11(8)12/h2-7H,1H3
    • InChI Key: AEJFBKVIGAYAQV-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C2C=CC=CC2=C1C

Computed Properties

  • Exact Mass: 219.98900
  • Monoisotopic Mass: 219.98876g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Boiling Point: 300.9±11.0 °C at 760 mmHg
  • Flash Point: 137.4±13.7 °C
  • PSA: 0.00000
  • LogP: 3.91070
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

2-Bromo-1-methylnaphthalene Security Information

2-Bromo-1-methylnaphthalene Customs Data

  • HS CODE:2903999090
  • Customs Data:

    China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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